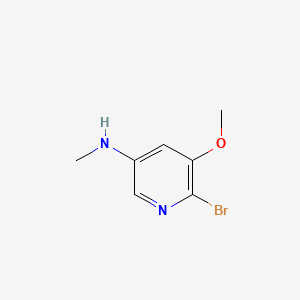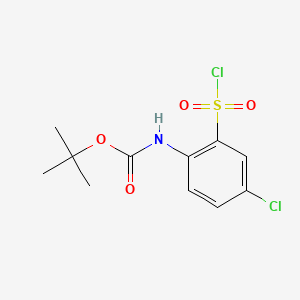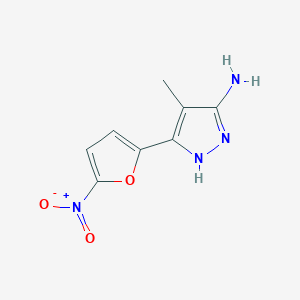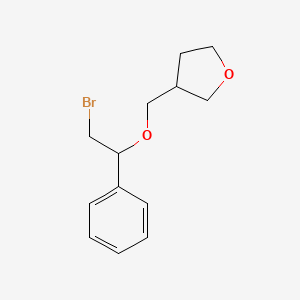
3-((2-Bromo-1-phenylethoxy)methyl)tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Bromo-1-phenylethoxy)methyl)tetrahydrofuran is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . This compound features a tetrahydrofuran ring substituted with a 2-bromo-1-phenylethoxy group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromo-1-phenylethoxy)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with 2-bromo-1-phenylethanol under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which subsequently reacts with the brominated phenylethanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
3-((2-Bromo-1-phenylethoxy)methyl)tetrahydrofuran undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenylethoxy-substituted tetrahydrofuran
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include dehalogenated tetrahydrofuran derivatives
特性
CAS番号 |
1249312-22-8 |
|---|---|
分子式 |
C13H17BrO2 |
分子量 |
285.18 g/mol |
IUPAC名 |
3-[(2-bromo-1-phenylethoxy)methyl]oxolane |
InChI |
InChI=1S/C13H17BrO2/c14-8-13(12-4-2-1-3-5-12)16-10-11-6-7-15-9-11/h1-5,11,13H,6-10H2 |
InChIキー |
HKKMAPRSSOKMIA-UHFFFAOYSA-N |
正規SMILES |
C1COCC1COC(CBr)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


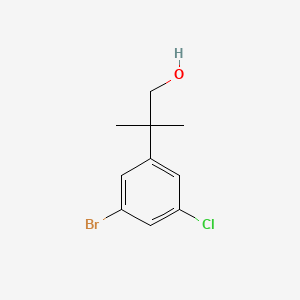
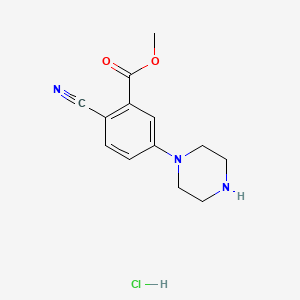


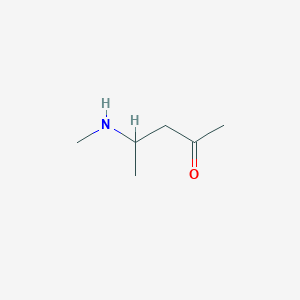
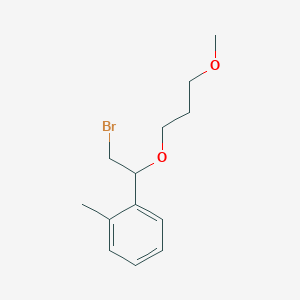

![methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13484671.png)
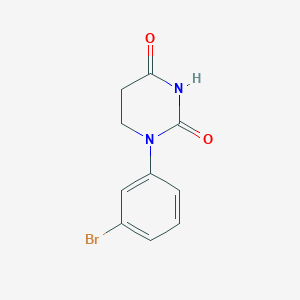
![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)
